![molecular formula C10H9F3O3S B13499819 2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)
2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethylsulfanyl group, and a phenylacetic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethylthio)benzaldehyde and methoxyacetic acid.
Reaction Conditions: The key steps involve the formation of the phenylacetic acid moiety through a series of reactions, including nucleophilic substitution and esterification. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies, such as flow chemistry and automated synthesis, can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions: 2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups, such as thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the methoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学的研究の応用
2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The methoxy group may contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
- 2-Methoxy-4-(trifluoromethyl)phenylacetic acid
- 2-Methoxy-2-phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
Comparison: Compared to similar compounds, 2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid is unique due to the presence of both the methoxy and trifluoromethylsulfanyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and metabolic stability, which can influence the compound’s reactivity and biological activity. The combination of these groups makes it a valuable compound for various research applications, offering advantages over other similar compounds in terms of specificity and efficacy.
特性
分子式 |
C10H9F3O3S |
|---|---|
分子量 |
266.24 g/mol |
IUPAC名 |
2-methoxy-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9F3O3S/c1-16-8(9(14)15)6-2-4-7(5-3-6)17-10(11,12)13/h2-5,8H,1H3,(H,14,15) |
InChIキー |
HSPIJBVOIUHZIK-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=C(C=C1)SC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


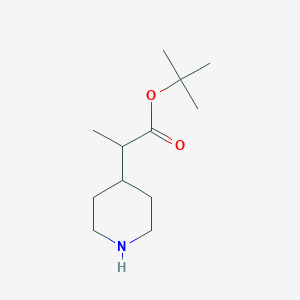
![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)
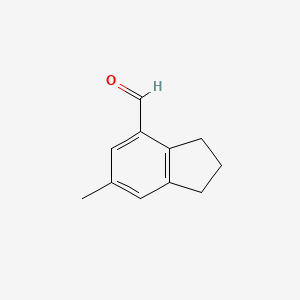

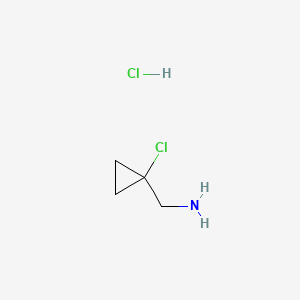
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)


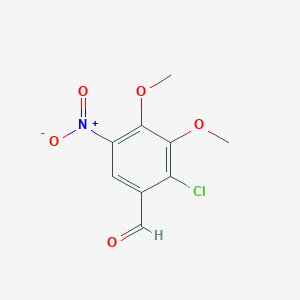

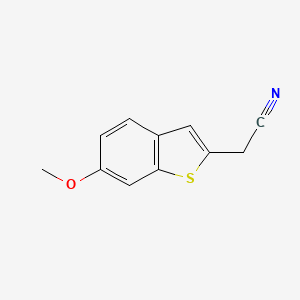
![1-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B13499782.png)
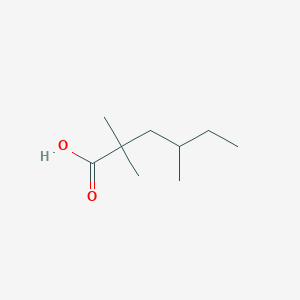
![ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13499793.png)
